N-(2,5-dimethylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
Description
N-(2,5-dimethylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds This compound is characterized by its unique structure, which includes an imidazo[2,1-c][1,2,4]triazole ring system, a sulfanyl group, and multiple aromatic rings
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c1-14-5-8-17(9-6-14)25-10-11-26-20(25)23-24-21(26)28-13-19(27)22-18-12-15(2)4-7-16(18)3/h4-9,12H,10-11,13H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJOOZXODHRRHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-c][1,2,4]triazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[2,1-c][1,2,4]triazole ring.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with the imidazo[2,1-c][1,2,4]triazole intermediate.
Attachment of the Aromatic Rings: The aromatic rings are attached through various coupling reactions, such as Suzuki or Heck coupling, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its pharmacological properties, particularly its potential as an anticancer agent. The presence of the imidazo[2,1-c][1,2,4]triazole structure is associated with various biological activities, including:
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit significant growth inhibition against various cancer cell lines. For instance, compounds with similar structures have demonstrated percent growth inhibitions of over 80% against specific cancer types such as SNB-19 and OVCAR-8 .
Research into the biological activity of N-(2,5-dimethylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide suggests that it may interact with various biological targets:
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes could be explored for therapeutic applications in diseases where enzyme activity is dysregulated.
- Receptor Modulation : Its interaction with cellular receptors may lead to modulation of signaling pathways critical for cell proliferation and survival.
Synthesis and Modification
The synthesis of this compound involves multi-step reactions that can be optimized for yield and purity. Its structure allows for further modifications that could enhance its biological activity or selectivity towards specific targets.
Case Studies
Several studies have focused on compounds related to this compound:
These studies highlight the potential of compounds within this chemical class to serve as leads for drug development.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound’s unique structure allows it to interact with various biological molecules, leading to its diverse range of effects.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties used in mouthwashes and disinfectants.
Domiphen bromide: Another antimicrobial agent used in similar applications.
Bis(2-ethylhexyl) terephthalate: A plasticizer used in the production of flexible plastics.
Uniqueness
N-(2,5-dimethylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is unique due to its complex structure, which includes multiple aromatic rings and a sulfanyl group. This structure allows it to interact with a wide range of biological targets, making it a versatile compound for various scientific research applications.
Biological Activity
N-(2,5-dimethylphenyl)-2-{[7-(4-methylphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has attracted attention for its potential biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and implications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-c][1,2,4]triazole core followed by the introduction of various phenyl groups. The final step includes the attachment of the sulfanylacetamide moiety. Reaction conditions often involve the use of specific catalysts and solvents to ensure high yields and purity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cell Line Studies : Compounds with similar structures have shown potential anticancer effects on various cancer cell lines including breast, colon, lung, and prostate cancers at low micromolar concentrations. In vitro assays demonstrated that these compounds can inhibit topoisomerase II activity without intercalating DNA .
- Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells and modulation of reactive oxygen species (ROS) levels leading to cell cycle arrest at the G1 phase .
Antimicrobial Activity
Some derivatives of imidazo[2,1-b][1,3,4]thiadiazole have been evaluated for their antimicrobial properties:
- Activity Against Mycobacterium tuberculosis : Several derivatives exhibited potent anti-tubercular activity with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL .
- Bacterial Inhibition : Certain compounds demonstrated promising antibacterial activity against various strains .
The biological activity of this compound likely involves several molecular interactions:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer proliferation and microbial resistance.
- Targeting Pathways : It may modulate signaling pathways associated with cell survival and apoptosis.
Study 1: Anticancer Evaluation
A study evaluated a series of imidazo derivatives for their anticancer effects on HepG2 cell lines. The results indicated that these compounds significantly reduced cell viability compared to controls .
Study 2: Antimicrobial Efficacy
In another investigation focusing on anti-tuberculosis activity, a subset of imidazo derivatives was tested against Mycobacterium tuberculosis. The study found that structural modifications could enhance the efficacy against resistant strains .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
